molecular formula C16H24ClN3O2 B1480129 Tert-butyl ((1-(2-chloropyridin-4-yl)piperidin-4-yl)methyl)carbamate CAS No. 1289080-42-7

Tert-butyl ((1-(2-chloropyridin-4-yl)piperidin-4-yl)methyl)carbamate

Cat. No. B1480129
CAS RN: 1289080-42-7
M. Wt: 325.83 g/mol
InChI Key: CEYZGEZFHFVVCL-UHFFFAOYSA-N
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Description

Tert-butyl ((1-(2-chloropyridin-4-yl)piperidin-4-yl)methyl)carbamate, also known as TBC, is an organocarbamate compound used in various scientific research and laboratory experiments. It is a derivative of pyridinium, a heterocyclic aromatic organic compound that is found in many natural products and pharmaceuticals. TBC is a versatile compound that has been used in a variety of applications, including synthesis and catalysis, drug discovery, and biochemistry.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Isomorphous Crystal Structures and Molecular Interactions : Research on related compounds, such as tert-butyl carbamates, has focused on understanding their crystal structures and the interactions within. For instance, studies have investigated isomorphous crystal structures, highlighting the role of hydrogen and halogen bonds in the assembly of these molecules. Such insights are crucial for designing materials with specific properties (Baillargeon et al., 2017).

  • Hydrogen Bond Networks in Crystal Packing : Analysis of carbamate derivatives has revealed the importance of weak and strong hydrogen bonds in forming three-dimensional architectures. This understanding aids in the prediction and control of molecular assembly in solids, which is vital for material science and crystal engineering (Das et al., 2016).

  • Synthesis of Biologically Active Intermediates : The synthesis of tert-butyl piperidine-1-carboxylate derivatives has been explored for creating intermediates of biologically active compounds. These synthetic routes are essential for developing new pharmaceuticals and understanding their molecular frameworks (Kong et al., 2016).

  • Molecular Packing and Hydrogen Bonding : Studies have also delved into the molecular packing and hydrogen bonding in structures containing tert-butyl carbamate derivatives. Understanding these interactions helps in the design of molecules with desired properties and stability (Sanjeevarayappa et al., 2015).

  • Enantioselective Synthesis and Catalysis : Research has been conducted on the enantioselective synthesis of tert-butyl carbamate derivatives, utilizing asymmetric catalysis. This approach is crucial for creating compounds with specific chiral properties, which is of great importance in pharmaceutical synthesis (Storgaard et al., 2009).

Mechanism of Action

Target of Action

Similar compounds have been used in the development of protein degradation agents . These agents, known as PROTACs, target specific proteins for degradation, altering cellular processes.

Mode of Action

It’s suggested that similar compounds may function as linkers in protacs . These linkers connect a ligand that binds to the target protein with another ligand that binds to an E3 ubiquitin ligase. The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

Based on its potential role in protacs, it could be involved in the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, which can influence numerous biochemical pathways depending on the specific proteins targeted.

Result of Action

If it functions as a part of a protac, its action would result in the degradation of specific target proteins . This could lead to alterations in cellular processes, depending on the functions of the degraded proteins.

properties

IUPAC Name

tert-butyl N-[[1-(2-chloropyridin-4-yl)piperidin-4-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O2/c1-16(2,3)22-15(21)19-11-12-5-8-20(9-6-12)13-4-7-18-14(17)10-13/h4,7,10,12H,5-6,8-9,11H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYZGEZFHFVVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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